Acenaphthene, 3,6-dinitro-

CAS No.: 3807-76-9

Cat. No.: VC18394536

Molecular Formula: C12H8N2O4

Molecular Weight: 244.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3807-76-9 |

|---|---|

| Molecular Formula | C12H8N2O4 |

| Molecular Weight | 244.20 g/mol |

| IUPAC Name | 3,6-dinitro-1,2-dihydroacenaphthylene |

| Standard InChI | InChI=1S/C12H8N2O4/c15-13(16)10-5-2-7-1-3-8-11(14(17)18)6-4-9(10)12(7)8/h2,4-6H,1,3H2 |

| Standard InChI Key | WFTCCZBXYNRNNA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C=CC3=C(C=CC1=C23)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Chemical Identity

Molecular Architecture

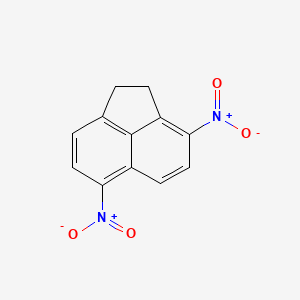

Acenaphthene, 3,6-dinitro- features a fused bicyclic structure comprising a naphthalene core with two nitro groups (-NO) at the 3 and 6 positions. The IUPAC name, 3,6-dinitro-1,2-dihydroacenaphthylene, reflects its partially saturated bridge between the two aromatic rings. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 244.20 g/mol | |

| CAS Registry Number | 3807-76-9 | |

| SMILES Notation | C1CC2=C(C=CC3=C(C=CC1=C23)N+[O-])N+[O-] |

The nitro groups introduce electron-withdrawing effects, altering the compound’s reactivity compared to unsubstituted acenaphthene. X-ray crystallography of analogous nitroacenaphthenes reveals planar aromatic systems with bond lengths indicative of conjugation disruption at nitro-substituted carbons .

Synthesis and Manufacturing

Nitration of Acenaphthene

The primary synthesis route involves nitrating acenaphthene using a mixture of nitric and sulfuric acids. This electrophilic substitution reaction proceeds under controlled conditions to favor 3,6-dinitration over other isomers. Key parameters include:

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Nitrating Agent | HNO/HSO (1:3) | Selective dinitration |

| Temperature | 0–5°C | Minimizes polysubstitution |

| Reaction Time | 4–6 hours | >80% yield (lab scale) |

Isolation typically involves precipitation in ice water followed by recrystallization from ethanol. Industrial-scale production requires precise stoichiometry to avoid byproducts like the 5,6-dinitro isomer (CAS 4406-87-5) .

Physicochemical Properties

Solubility and Stability

Acenaphthene, 3,6-dinitro- exhibits low solubility in polar solvents (e.g., water: <0.1 g/L at 25°C) but moderate solubility in dichloromethane and dimethyl sulfoxide. Its stability under ambient conditions is attributed to the electron-withdrawing nitro groups, which reduce oxidative degradation. Thermogravimetric analysis shows decomposition initiating at 210°C, with exothermic peaks corresponding to nitro group cleavage .

Spectroscopic Characteristics

-

UV-Vis: Absorption maxima at 280 nm (π→π* transitions) and 340 nm (n→π* transitions of nitro groups) .

-

IR: Strong bands at 1520 cm (asymmetric NO stretch) and 1340 cm (symmetric NO stretch).

-

NMR: NMR (CDCl) signals at δ 8.2–7.5 (aromatic protons) and δ 3.1–2.8 (bridgehead CH) .

| Activity | Mechanism | Example Compound |

|---|---|---|

| Antitumor | Topoisomerase II inhibition | 3-Nitroacenaphthene quinone |

| Antimicrobial | Membrane disruption | 6-Amino-3-nitroacenaphthene |

| Anti-inflammatory | COX-2 suppression | 3,6-Diaminoacenaphthene |

These findings suggest that nitro group positioning critically influences interactions with biological targets. Molecular docking studies predict high affinity for cytochrome P450 enzymes, hinting at prodrug potential .

Applications in Materials Science

Charge Transfer Complexes

Nitroaromatics like 3,6-dinitroacenaphthene serve as electron-deficient components in charge transfer complexes (CTCs). Theoretical calculations for analogous compounds reveal:

For example, CTCs with anthracene donors exhibit , facilitating applications in organic semiconductors . Experimental data for 3,6-dinitroacenaphthene-based CTCs remain limited but are hypothesized to show similar behavior due to comparable electron affinity .

Research Gaps and Future Directions

Unexplored Reactivity

The compound’s inertness toward amination and dehydrogenation (observed in acenaphthene analogs) warrants investigation . Potential studies include:

-

Catalytic hydrogenation to produce diamino derivatives.

-

Photochemical reactions to generate reactive intermediates for polymer synthesis.

Toxicity and Environmental Impact

No ecotoxicological data exist for 3,6-dinitroacenaphthene. Priority areas include:

-

Biodegradation pathways in soil and water.

-

Bioaccumulation potential in aquatic organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume